molecular formula C9H10N2O3S B6258254 7-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 616224-75-0

7-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6258254
CAS No.: 616224-75-0
M. Wt: 226.25 g/mol
InChI Key: IOKCVOREBFCTIT-UHFFFAOYSA-N
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Description

7-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a chemical compound belonging to the class of benzothiadiazines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the reaction of ethylamine with a suitable benzothiadiazine derivative under controlled conditions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial to achieving high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes. Continuous flow chemistry and batch processing are common methods employed to ensure consistent quality and efficiency. The choice of catalysts and reagents is optimized to minimize by-products and enhance the overall yield.

Chemical Reactions Analysis

Types of Reactions: 7-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an acidic medium.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used. These reactions are often performed in anhydrous solvents.

  • Substitution: Nucleophilic substitution reactions can be achieved using alkyl halides and amines. The reaction conditions vary depending on the specific reagents used.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often used in further research and development.

Scientific Research Applications

Chemistry: In chemistry, 7-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It has shown promise in modulating various biological pathways and has been investigated for its antimicrobial, antiviral, and anticancer properties.

Medicine: The medical applications of this compound include its use as a lead compound in drug discovery. Its derivatives are being explored for their therapeutic potential in treating various diseases.

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 7-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 7-bromo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

  • 6-bromo-3,4-dihydro-2H-1lambda6,2-benzothiazine-1,1,3-trione

Uniqueness: 7-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione stands out due to its unique ethyl group, which influences its reactivity and biological activity. This compound's distinct structure allows for specific interactions that are not observed in its bromo-substituted counterparts.

Properties

CAS No.

616224-75-0

Molecular Formula

C9H10N2O3S

Molecular Weight

226.25 g/mol

IUPAC Name

7-ethyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one

InChI

InChI=1S/C9H10N2O3S/c1-2-6-3-4-7-8(5-6)15(13,14)11-9(12)10-7/h3-5H,2H2,1H3,(H2,10,11,12)

InChI Key

IOKCVOREBFCTIT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)NC(=O)NS2(=O)=O

Purity

95

Origin of Product

United States

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